

Introduction: The Significance of Chiral Purity in Synthesis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *(R)*-1-(2-Methoxyphenyl)ethanol

CAS No.: 113724-48-4

Cat. No.: B172402

[Get Quote](#)

(R)-1-(2-Methoxyphenyl)ethanol (CAS Number: 113724-48-4) is a chiral secondary alcohol that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] As with many biologically active molecules, the specific three-dimensional arrangement, or stereochemistry, of its functional groups is paramount. The distinct spatial orientation of the hydroxyl group in the (R)-enantiomer can lead to profoundly different pharmacological activities compared to its (S)-enantiomer counterpart. This guide provides a comprehensive technical overview of this valuable chiral intermediate, focusing on its synthesis, characterization, and applications, thereby offering a framework for its effective utilization in research and development.[2]

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its application. **(R)**-1-(2-Methoxyphenyl)ethanol is a colorless to light yellow liquid under standard conditions. Its structural and physical characteristics are summarized below.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)ethanol

Property	Value	Source
CAS Number	113724-48-4	[3]
Molecular Formula	C ₉ H ₁₂ O ₂	[3][4]
Molecular Weight	152.19 g/mol	[3][4]
Boiling Point	133-135 °C at 10 mmHg	[5]
Density	1.076 g/mL at 25 °C	[5]
Refractive Index (n ₂₀ /D)	1.54	[5]

| Storage Temperature | 2-8°C, Sealed in dry conditions |[3] |

Spectroscopic data is essential for the unambiguous identification and structural confirmation of the molecule. Key spectral features are derived from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

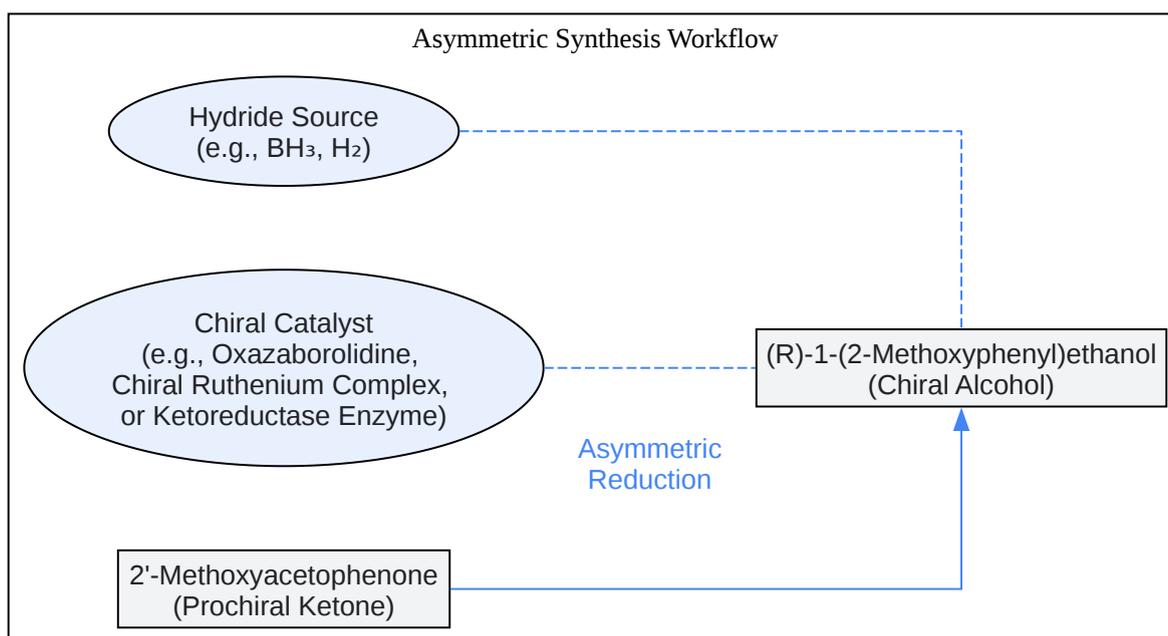
- ¹H NMR: Proton NMR provides information on the hydrogen environments within the molecule. Expected signals would include distinct peaks for the aromatic protons, the methoxy group protons, the methyl group protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.[6]
- ¹³C NMR: Carbon NMR reveals the number of unique carbon environments, confirming the carbon skeleton of the molecule.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.19), confirming its elemental composition.[6]

Section 2: Enantioselective Synthesis Strategies

The primary challenge and area of interest for **(R)-1-(2-Methoxyphenyl)ethanol** lies in its stereoselective synthesis. The goal is to produce the desired (R)-enantiomer with high enantiomeric excess (e.e.), minimizing the presence of the unwanted (S)-enantiomer. The most prevalent and efficient method is the asymmetric reduction of the prochiral ketone precursor, 2'-methoxyacetophenone.[1][7]

Core Principle: Asymmetric Reduction

Asymmetric reduction involves the conversion of a ketone to an alcohol using a chiral catalyst or reagent. This process introduces a new stereocenter with a preference for one enantiomer over the other.[8] The choice of catalyst is critical and is dictated by the desired enantioselectivity, substrate scope, and scalability for industrial applications.[9]



[Click to download full resolution via product page](#)

Caption: General workflow for the asymmetric synthesis of **(R)-1-(2-Methoxyphenyl)ethanol**.

Methodology 1: Organocatalyzed Reduction

Organocatalysis, particularly using Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, is a powerful method for the asymmetric reduction of ketones.[1]

Causality: The CBS catalyst forms a complex with a borane source (e.g., borane-dimethyl sulfide complex). The prochiral ketone coordinates to this chiral complex in a sterically defined

manner, forcing the hydride to be delivered to one specific face of the carbonyl group, thus leading to the formation of one enantiomer in excess.

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction

- **Reactor Setup:** Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel is charged with the chiral CBS catalyst (e.g., (R)-Me-CBS) in an anhydrous solvent such as tetrahydrofuran (THF).
- **Borane Addition:** The solution is cooled to 0-5 °C, and a borane source (e.g., 1.0 M solution of $\text{BH}_3 \cdot \text{SMe}_2$ in THF) is added dropwise while maintaining the temperature.
- **Substrate Addition:** A solution of 2'-methoxyacetophenone in anhydrous THF is added slowly via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.
- **Workup and Purification:** The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup (e.g., extraction with ethyl acetate and washing with brine). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
- **Final Purification:** The crude product is purified by flash column chromatography on silica gel to yield the pure **(R)-1-(2-Methoxyphenyl)ethanol**.

Methodology 2: Biocatalytic Reduction

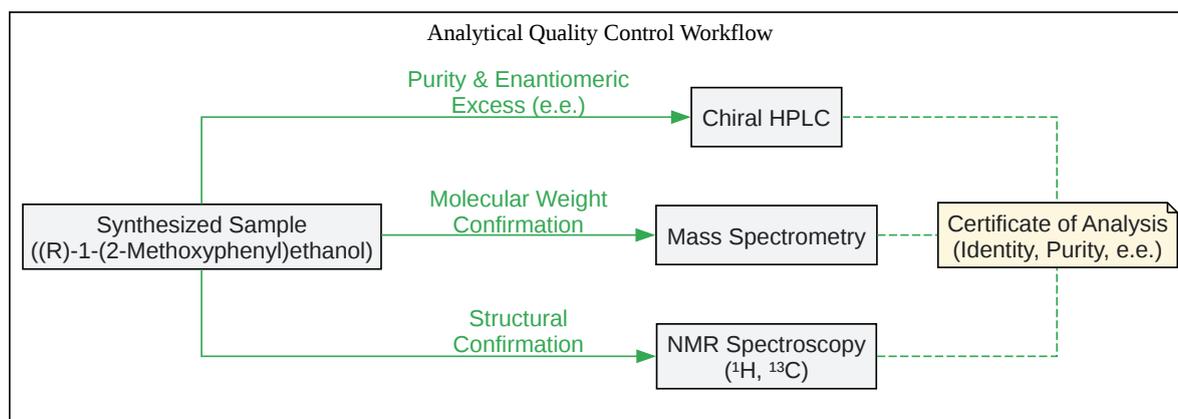
Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer an environmentally friendly and highly selective alternative for asymmetric ketone reduction.[9]

Causality: These enzymes possess a chiral active site that binds the ketone substrate in a specific orientation. A cofactor, typically NADH or NADPH, then delivers a hydride to the carbonyl face with exceptionally high precision, often resulting in enantiomeric excesses greater than 99%.^[9] The reaction is often coupled with a cofactor regeneration system to make the process economically viable.

Section 3: Analytical Characterization and Quality Control

Control

Ensuring the identity, purity, and enantiomeric excess of **(R)-1-(2-Methoxyphenyl)ethanol** is a critical quality control step. A multi-technique approach is required for comprehensive validation.



[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the quality control of chiral alcohols.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

- **Instrumentation:** A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H column) is used.
- **Mobile Phase:** A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used as the mobile phase. The exact ratio may require optimization to achieve baseline separation of the enantiomers.
- **Sample Preparation:** A dilute solution of the sample (approximately 1 mg/mL) is prepared in the mobile phase.[10]
- **Analysis:** The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will have different retention times.
- **Quantification:** The enantiomeric excess (e.e.) is calculated from the peak areas of the (R) and (S) enantiomers using the formula:
$$\text{e.e. (\%)} = \left[\frac{\text{Area(R)} - \text{Area(S)}}{\text{Area(R)} + \text{Area(S)}} \right] \times 100$$

Section 4: Applications in Drug Discovery and Development

Chiral alcohols like **(R)-1-(2-Methoxyphenyl)ethanol** are valuable intermediates because the hydroxyl group can be readily converted into other functional groups or used as a handle for further molecular elaboration.[7]

- **Chiral Scaffolds:** It serves as a precursor for synthesizing more complex chiral molecules. For instance, chiral 1,2-amino alcohols, which can be derived from chiral secondary alcohols, are prevalent structural motifs in numerous pharmaceutical agents, including beta-blockers and certain neurotransmitter modulators.[11]
- **Asymmetric Synthesis:** The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, a strategy known as "chiral pool synthesis."
- **Fragment-Based Drug Discovery:** As a well-defined chiral fragment, it can be used in screening libraries to identify initial hits against biological targets.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- **Hazard Identification:** While specific GHS data for the (R)-enantiomer is not extensively published, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Storage at 2-8°C is recommended to minimize degradation.[3]

Conclusion

(R)-1-(2-Methoxyphenyl)ethanol is more than just a chemical reagent; it is an enabling tool for the precise construction of complex, three-dimensional molecules. Its value lies in its chirality, which is a fundamental determinant of biological function. A thorough understanding of its synthesis, analytical validation, and potential applications empowers researchers to leverage this building block effectively, accelerating the discovery and development of next-generation therapeutics.

References

- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α -Ketoamines. *The Journal of Organic Chemistry*. Retrieved from [\[Link\]](#)
- The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Capsaicin. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- PubMed. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved from [[Link](#)]
- Radboud University Repository. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [[Link](#)]
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Retrieved from [[Link](#)]
- Chemsrvc. (n.d.). 1-(2-Methoxyphenyl)ethanol | CAS#:13513-82-1. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Retrieved from [[Link](#)]
- Pharmaceutical Technology. (n.d.). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [[Link](#)]
- Autech. (n.d.). Product Search Result. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
2. pdf.benchchem.com [pdf.benchchem.com]
3. 113724-48-4|(R)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
4. scbt.com [scbt.com]
5. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]
6. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR [m.chemicalbook.com]
7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- [9. pharmtech.com \[pharmtech.com\]](https://pharmtech.com)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [11. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [12. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Introduction: The Significance of Chiral Purity in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b172402#r-1-2-methoxyphenyl-ethanol-cas-number-113724-48-4\]](https://www.benchchem.com/product/b172402#r-1-2-methoxyphenyl-ethanol-cas-number-113724-48-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com